![molecular formula C25H51NO4 B14331595 N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 110483-09-5](/img/structure/B14331595.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide: is a synthetic compound characterized by its unique structure, which includes both amide and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide typically involves the reaction of decanoic acid with 3-(decyloxy)-2-hydroxypropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry: In chemistry, N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its moisturizing properties make it a valuable ingredient in skin care formulations.
作用机制
The mechanism of action of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
相似化合物的比较
- N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- N,N-bis(2-hydroxyethyl)decanamide
Comparison: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is unique due to its specific alkyl chain length and the presence of both hydroxyl and amide functional groups. Compared to similar compounds, it offers distinct properties in terms of solubility, membrane interaction, and chemical reactivity. For example, N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a longer alkyl chain, which may affect its hydrophobic interactions and overall behavior in biological systems .
属性
CAS 编号 |
110483-09-5 |
|---|---|
分子式 |
C25H51NO4 |
分子量 |
429.7 g/mol |
IUPAC 名称 |
N-(3-decoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C25H51NO4/c1-3-5-7-9-11-13-15-17-21-30-23-24(28)22-26(19-20-27)25(29)18-16-14-12-10-8-6-4-2/h24,27-28H,3-23H2,1-2H3 |
InChI 键 |
FCYDPCFJNPIPDW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
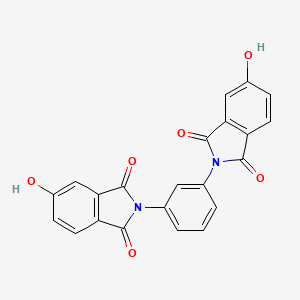
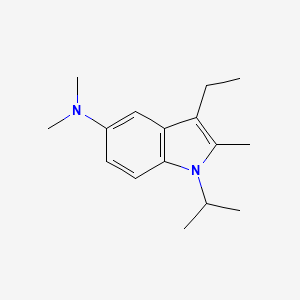

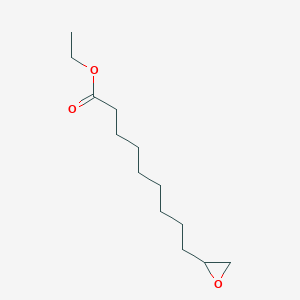
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

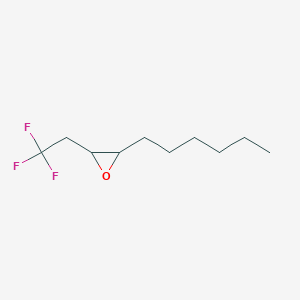
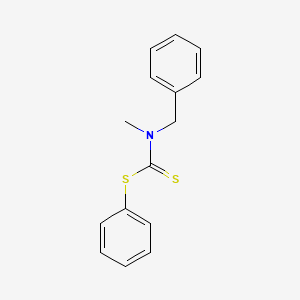
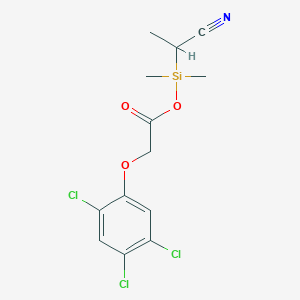
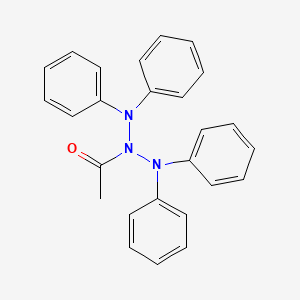
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

